molecular formula C10H8BN3O2 B14082447 (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid

(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14082447
M. Wt: 213.00 g/mol
InChI Key: GLKKLSKXRDRRAL-UHFFFAOYSA-N
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Description

(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyano group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The cyano and pyrazolyl groups can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Uniqueness: (2-Cyano-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyano and pyrazolyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications in synthetic chemistry, making it a valuable compound for researchers and industrial chemists alike.

Properties

Molecular Formula

C10H8BN3O2

Molecular Weight

213.00 g/mol

IUPAC Name

(2-cyano-4-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H8BN3O2/c12-7-8-6-9(14-5-1-4-13-14)2-3-10(8)11(15)16/h1-6,15-16H

InChI Key

GLKKLSKXRDRRAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)C#N)(O)O

Origin of Product

United States

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